molecular formula C11H11F3O B6315812 4-[2-(Trifluoromethyl)phenyl]butan-2-one CAS No. 415955-47-4

4-[2-(Trifluoromethyl)phenyl]butan-2-one

Cat. No.: B6315812
CAS No.: 415955-47-4
M. Wt: 216.20 g/mol
InChI Key: FAFLWUBOONFUHF-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]butan-2-one is a ketone derivative featuring a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl ring. The trifluoromethyl group is electron-withdrawing, enhancing thermal and metabolic stability compared to non-fluorinated analogs. This compound’s backbone—a butan-2-one chain linked to a substituted aromatic ring—serves as a scaffold in medicinal chemistry and material science, particularly for designing bioactive molecules with optimized pharmacokinetic profiles .

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFLWUBOONFUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]butan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by forming stable complexes with their active sites, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Table 1: Positional Isomer Comparison

Compound Substituent Position Molecular Weight (g/mol) Key Property
This compound Ortho ~216.2* Steric hindrance, altered reactivity
1-[4-(Trifluoromethyl)phenyl]butan-2-one Para 216.2 Enhanced electronic conjugation

*Estimated based on para-isomer data .

Functional Group Variations

Hydroxyl vs. Trifluoromethyl Substitution

  • 4-(4-Hydroxyphenyl)butan-2-one (CAS 5471-51-2): The hydroxyl group increases polarity and hydrogen-bonding capacity, improving water solubility but reducing lipid membrane permeability. It is regulated for use in fragrances due to moderate toxicity .
  • This compound : The -CF₃ group enhances lipophilicity (logP ~2.8*) and metabolic stability, making it more suitable for drug candidates targeting hydrophobic pockets .

Table 2: Functional Group Impact

Compound Functional Group logP* Key Application
4-(4-Hydroxyphenyl)butan-2-one -OH ~1.5 Fragrance industry
This compound -CF₃ ~2.8 Medicinal chemistry

*Estimated using computational tools.

Heterocyclic Analogs

  • 4-(4-(Trifluoromethyl)phenyl)thiazole derivatives : Replacing the ketone with a thiazole ring enables π-π interactions with aromatic residues in enzymes like acetylcholinesterase (AChE). For instance, docking studies show thiazole-containing analogs form strong interactions with Trp286 and Tyr341 in AChE, unlike the ketone-based parent compound .
  • 3-((4-Nitrophenyl)thio)butan-2-one (CAS 31950-96-6): The nitro and thio groups introduce strong electron-withdrawing effects and redox activity, making this compound more reactive in electrophilic substitutions compared to the trifluoromethyl analog .

Table 3: Heterocyclic vs. Ketone Analogs

Compound Core Structure Biological Activity
This compound Ketone Moderate enzyme inhibition
4-(4-(Trifluoromethyl)phenyl)thiazole Thiazole Strong AChE inhibition (IC₅₀ < 1 µM)
3-((4-Nitrophenyl)thio)butan-2-one Thioether + nitro High reactivity in redox reactions

Non-Fluorinated Analogs

  • 4-Phenyl-2-butanone (CAS 2550-26-7): Lacks fluorine atoms, resulting in lower thermal stability and higher metabolic degradation rates. Its simpler structure makes it a common solvent or intermediate in organic synthesis .

Biological Activity

4-[2-(Trifluoromethyl)phenyl]butan-2-one, also known as a trifluoromethyl ketone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C12H12F3O
  • Molecular Weight : 240.22 g/mol
  • CAS Number : 415955-47-4

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, which can influence their biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways critical for cellular responses.

Case Studies

  • Antimicrobial Activity
    • A study investigated the antimicrobial properties of various trifluoromethyl-containing compounds, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 µM against S. aureus .
  • Anticancer Potential
    • Research has shown that derivatives of trifluoromethyl ketones can exhibit anticancer properties by inducing apoptosis in cancer cell lines. In vitro studies demonstrated that this compound could inhibit the proliferation of specific cancer cells at sub-micromolar concentrations .
  • Cytotoxicity Studies
    • Cytotoxic effects were evaluated using human cell lines (e.g., HeLa and Vero). The compound displayed moderate cytotoxicity, suggesting potential applications in cancer therapy while necessitating further exploration to optimize its therapeutic index .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for understanding the viability of a compound as a therapeutic agent:

PropertyFindings
Absorption High lipophilicity suggests good absorption rates.
Distribution Predicted to distribute widely due to lipophilicity.
Metabolism Likely undergoes hepatic metabolism; specific pathways need investigation.
Excretion Primarily renal excretion expected based on structure.
Toxicity Moderate cytotoxicity observed; further studies required for safety assessment.

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of trifluoromethyl ketones to enhance their biological activity:

  • Synthesis Techniques : Novel synthetic routes have been developed that improve yield and purity while maintaining biological efficacy .
  • Structure-Activity Relationship (SAR) : Investigations into how structural modifications impact biological activity have led to the identification of more potent analogs .

Q & A

Synthetic Pathways

Q: What are the optimal synthetic routes for 4-[2-(Trifluoromethyl)phenyl]butan-2-one, and how does the trifluoromethyl group influence reaction conditions? A:

  • Methodology : The trifluoromethyl group introduces steric and electronic challenges. A multi-step approach is recommended:
    • Friedel-Crafts Acylation : React 2-(trifluoromethyl)benzene with acetyl chloride in the presence of AlCl₃ to form the ketone backbone .
    • Side-Chain Extension : Use aldol condensation with formaldehyde under basic conditions (e.g., NaOH) to extend the carbon chain .
  • Critical Considerations :
    • The electron-withdrawing nature of the trifluoromethyl group reduces aromatic ring reactivity, necessitating longer reaction times or elevated temperatures .
    • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be required for regioselective functionalization .

Chemical Reactivity

Q: How does the trifluoromethyl-substituted phenyl ring affect electrophilic substitution reactions in this compound? A:

  • Experimental Design :
    • Halogenation : Use Br₂ in FeBr₃ as a catalyst; the trifluoromethyl group directs electrophiles to the para position due to its meta-directing nature .
    • Nitration : HNO₃/H₂SO₄ at 0–5°C yields nitro derivatives, but reaction yields are lower compared to non-fluorinated analogs .
  • Data Contradictions : Some studies report unexpected ortho substitution in polar solvents; verify via ¹⁹F NMR to confirm regioselectivity .

Spectroscopic Characterization

Q: Which spectroscopic techniques are most effective for structural elucidation, particularly for confirming the trifluoromethyl group? A:

  • Key Techniques :

    TechniqueDiagnostic Signals
    ¹H NMR δ 2.5–3.0 ppm (ketone CH₃), δ 7.5–8.0 ppm (aromatic protons)
    ¹⁹F NMR Singlet at δ -60 to -65 ppm (CF₃ group)
    IR Strong C=O stretch at ~1700 cm⁻¹; CF₃ asymmetric stretch at 1150–1250 cm⁻¹
  • Advanced Method : High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₁H₁₁F₃O) .

Biological Activity Screening

Q: What strategies are recommended for evaluating this compound’s interactions with biological targets? A:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) due to fluorinated compounds’ metabolic stability .
    • Cellular Uptake : Use fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .
  • Data Interpretation : Compare results with structurally similar compounds (e.g., 4-(2-chlorophenyl)butan-2-one) to assess CF₃-specific effects .

Stability and Degradation

Q: Under what conditions does this compound degrade, and how can stability be monitored? A:

  • Accelerated Stability Testing :
    • Thermal Degradation : Heat at 40–60°C for 72 hours; analyze via HPLC for ketone oxidation products (e.g., carboxylic acids) .
    • Photolysis : Expose to UV light (254 nm) and monitor for radical-mediated decomposition using ESR spectroscopy .
  • Recommendation : Store under inert gas (N₂) at -20°C to minimize hydrolysis of the CF₃ group .

Computational Modeling

Q: How can DFT calculations predict the electronic effects of the trifluoromethyl group on reactivity? A:

  • Protocol :
    • Geometry Optimization : Use B3LYP/6-311+G(d,p) to model the ground-state structure.
    • Electrostatic Potential Maps : Identify electron-deficient regions near the CF₃ group .
  • Applications : Predict sites for nucleophilic attack (e.g., ketone α-carbon) and aromatic ring activation barriers .

Crystallographic Analysis

Q: What insights can X-ray crystallography provide about the molecular conformation? A:

  • Procedure : Grow single crystals via slow evaporation in ethanol.
  • Key Findings :
    • The CF₃ group adopts a perpendicular orientation to the aromatic ring, minimizing steric hindrance .
    • Hydrogen bonding between the ketone oxygen and adjacent molecules stabilizes the crystal lattice .

Environmental Impact Assessment

Q: What methodologies evaluate the compound’s ecotoxicity and environmental persistence? A:

  • OECD Guidelines :
    • Aquatic Toxicity : Perform Daphnia magna immobilization tests (EC₅₀).
    • Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial degradation .
  • Advanced Analysis : LC-MS/MS to detect transformation products in wastewater matrices .

Safety and Handling

Q: What precautions are essential for safe laboratory handling? A:

  • PPE : Wear nitrile gloves and safety goggles; use fume hoods for synthesis steps involving volatile reagents (e.g., AlCl₃) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect fluorinated waste in designated containers .

Analytical Quantification

Q: How can this compound be quantified in complex biological matrices? A:

  • Chromatography :
    • HPLC : C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm .
    • GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 203 (M⁺-CF₃) .

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